BenchChemオンラインストアへようこそ!

tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate

Medicinal Chemistry Fluoroquinolone Antibiotics Regioselective Synthesis

tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate (CAS 1367907-47-8) is a racemic, Boc-protected bicyclic heterocycle featuring a fused pyrrolidine-morpholine scaffold. Its core structure, trans-octahydropyrrolo[3,4-b][1,4]oxazine, is recognized as an important heterocycle within the pharmaceutical industry, most notably as a key intermediate in the synthesis of the phase III fluoroquinolone antibiotic finafloxacin.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 1367907-47-8
Cat. No. B2417468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
CAS1367907-47-8
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2C1CNC2
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3
InChIKeyYLMNCYATSGIUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl Octahydropyrrolo[3,4-b]morpholine-4-carboxylate (CAS 1367907-47-8): A Key Building Block in Heterocyclic Chemistry


tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate (CAS 1367907-47-8) is a racemic, Boc-protected bicyclic heterocycle featuring a fused pyrrolidine-morpholine scaffold [1]. Its core structure, trans-octahydropyrrolo[3,4-b][1,4]oxazine, is recognized as an important heterocycle within the pharmaceutical industry, most notably as a key intermediate in the synthesis of the phase III fluoroquinolone antibiotic finafloxacin [2]. The compound serves as a versatile, orthogonally protected building block where the Boc group is specifically situated on the morpholine ring nitrogen (position 4), leaving the pyrrolidine nitrogen (position 6) free for targeted derivatization [1].

Why a Generic Octahydropyrrolo-morpholine Substitution Is Insufficient for tert-Butyl Octahydropyrrolo[3,4-b]morpholine-4-carboxylate


Substituting this compound with a closely related analog, such as a 6-carboxylate isomer or a different N-protected variant, is not feasible without fundamentally altering the synthetic pathway's outcome. The specific positioning of the Boc protecting group on the morpholine nitrogen (4-position) is structurally deterministic: in the synthesis of finafloxacin and related analogs, the free secondary amine at the 6-position of the pyrrolidine ring is the critical point of attachment to the quinolone core [1]. Using a 6-carboxylate isomer would block this essential reactive site, rendering the building block incompatible with established routes that lead to clinically relevant molecular architectures [2]. The quantitative and functional consequences of this regiochemical difference are detailed below.

Quantitative Differential Evidence for tert-Butyl Octahydropyrrolo[3,4-b]morpholine-4-carboxylate (CAS 1367907-47-8)


Regiochemical Orthogonality: 4-Carboxylate Enables 6-Position Derivatization for Drug Scaffolds

The 4-carboxylate regioisomer (CAS 1367907-47-8) possesses its Boc protecting group on the morpholine nitrogen, leaving the pyrrolidine nitrogen (6-position) free for nucleophilic attack. This is directly contrasted with the 6-carboxylate isomer (e.g., CAS 1932546-67-2), where the pyrrolidine nitrogen is blocked. The free 6-position amine is essential for the key coupling step in finafloxacin synthesis, where (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine (the deprotected free base) is attached to a quinolone carboxylic acid [1]. The use of a 6-Boc-protected building block in this context would require an additional deprotection and re-protection sequence, adding at least two synthetic steps [2].

Medicinal Chemistry Fluoroquinolone Antibiotics Regioselective Synthesis

Validated Pharmacophoric Core: Structural Confirmation via Phase III Drug Finafloxacin

The core scaffold of the target compound, trans-octahydropyrrolo[3,4-b][1,4]oxazine, has been clinically validated. Finafloxacin, which incorporates this exact (4aS,7aS) saturated bicyclic system at its 6-position, has demonstrated potent antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus in clinical trials for acute otitis externa [1]. This provides a high level of confidence in the scaffold's drug-like properties. While the target compound is the Boc-protected precursor, it serves as the direct synthetic entry point to this validated chemotype [2].

Anti-infective Agents Drug Design Structure-Activity Relationship

Commercial Purity and Reproducibility Compared to In-Class Analogs

The target compound is commercially available with a specified minimum purity of 98%, as verified by independent vendor certificates of analysis . A cross-study comparison with the 6-carboxylate isomer shows that both are typically offered at a 95-98% purity grade by major suppliers . However, the 4-carboxylate variant (CAS 1367907-47-8) is a specific racemic diastereomer (rac-(4aS,7aS)), which provides a single, well-defined stereochemical entity versus the more complex mixture of isomers that can arise from poorly controlled syntheses of the unsubstituted scaffold. This ensures batch-to-batch consistency for sensitive asymmetric transformations.

Sourcing Quality Control Reproducibility

Physicochemical Profile Suggests Favorable CNS Drug-like Properties

Computed physicochemical properties of the target compound indicate a profile consistent with CNS drug-like space. PubChem data shows a low calculated LogP (XLogP3-AA = 0.2), a low number of rotatable bonds (2), and a moderate hydrogen bond donor count (1) [1]. This profile aligns with recommended parameters for CNS drug candidates (e.g., cLogP < 3, HBD < 3). In comparison, the unsubstituted octahydropyrrolo[3,4-b]morpholine scaffold is more polar and would require protection to be compatible with standard organic transformations. The Boc group balances polarity with adequate lipophilicity for membrane permeability. This is a class-level inference, as direct comparative ADME data for the specific final drug-like molecules are not available.

CNS Drug Discovery Physicochemical Profiling ADME Prediction

Optimal Research and Procurement Applications for tert-Butyl Octahydropyrrolo[3,4-b]morpholine-4-carboxylate


Medicinal Chemistry: Synthesis of 6-Substituted Fluoroquinolone Antibiotic Analogs

This compound is the ideal starting material for any program aiming to explore modifications of the finafloxacin scaffold. It provides the orthogonally protected bicyclic core with the free 6-position amine ready for direct coupling to 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid or related quinolone cores, as established in the finafloxacin synthetic route [1]. The use of the 4-Boc-protected variant avoids the additional deprotection/re-protection chemistry required by the 6-Boc isomer, thereby streamlining the convergent synthesis.

Diversity-Oriented Synthesis (DOS) of CNS-Targeted Libraries

Given its favorable computed physicochemical profile (XLogP = 0.2, HBD = 1, Rotatable Bonds = 2) [1], this building block is well-suited as a core scaffold for generating CNS-focused compound libraries. The free pyrrolidine nitrogen serves as a primary diversification point for introducing various amide, sulfonamide, or alkyl substituents, while the Boc group can be removed later to further functionalize the morpholine nitrogen, enabling a two-dimensional diversification strategy.

Asymmetric Synthesis and Chiral Resolution Studies

The specified racemic (4aS,7aS) trans-configuration provides a benchmark for developing asymmetric syntheses or chiral resolution methods targeting the enantiopure (4aS,7aS) or (4aR,7aR) versions of this scaffold. The enantiopure variants (e.g., CAS 1929608-81-0 for the 4aR,7aR isomer) are valuable for advanced structure-activity relationship (SAR) studies where stereochemistry impacts biological activity. The racemic form serves as an essential control in these investigations .

Process Chemistry: Route Scouting and Scale-Up Feasibility

With a specified commercial purity of 98% and availability from multiple global vendors, this compound is a reliable starting point for route scouting and early process development. Its well-defined stereochemistry simplifies analytical method development (e.g., chiral HPLC monitoring), and the Boc group is compatible with standard large-scale reaction conditions, facilitating a seamless transition from medicinal chemistry to process R&D .

Quote Request

Request a Quote for tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.